5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one
Overview
Description
5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one is a useful research compound. Its molecular formula is C24H24ClN3O2 and its molecular weight is 421.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.1557047 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the ryanodine receptors (RyRs) in insects . These receptors play a critical role in muscle contraction .
Mode of Action
The compound acts as a selective and potent activator of insect RyRs . It affects calcium homeostasis by causing an unregulated release of internal calcium in the cell .
Biochemical Pathways
The activation of RyRs leads to a disruption in calcium homeostasis within the insect’s cells . This disruption affects various biochemical pathways, particularly those involved in muscle contraction . The downstream effects include feeding cessation, muscle paralysis, and lethargy .
Result of Action
The ultimate result of the compound’s action is the death of the insect . The disruption in calcium homeostasis leads to feeding cessation, muscle paralysis, and lethargy, which eventually result in the insect’s death .
Properties
IUPAC Name |
10-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2/c1-15-6-7-18(25)13-21(15)26-8-10-27(11-9-26)24(30)20-14-28-16(2)12-17-4-3-5-19(22(17)28)23(20)29/h3-7,13-14,16H,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCZMPNZKUZDRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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